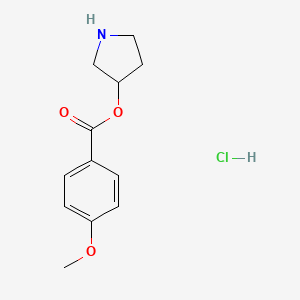

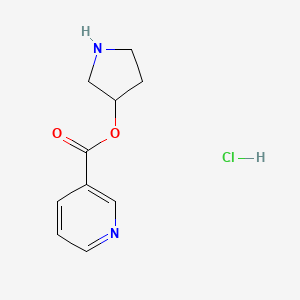

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride

Descripción general

Descripción

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride is a chemical compound that belongs to the family of pyrrolidinyl benzoate derivatives. The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine derivatives are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also has a benzoate group attached to the pyrrolidine ring, and a methoxy group attached to the benzoate group .Aplicaciones Científicas De Investigación

Synthesis of Optically-Active Derivatives

“3-Pyrrolidinyl 4-methoxybenzoate hydrochloride” may be used in the synthesis of optically-active derivatives. This process could involve microbial hydroxylation and enzymatic esterification, as suggested by research on similar compounds .

Pesticide Analysis

The compound might be applicable in the analysis of pesticide residues in soils, where it could serve as a phase separation inducer during the QuEChERS extraction method .

Polymer Research

While not directly mentioned, related pyrrolidine compounds have been used in polymer research. “3-Pyrrolidinyl 4-methoxybenzoate hydrochloride” could potentially be involved in the preparation or modification of conductive polymers .

Drug Discovery

Pyrrolidine is a versatile scaffold in drug discovery due to its three-dimensional structure and stereochemistry. The compound could be explored for its pharmacological potential .

Catalysis

Similar compounds have been used as catalysts in chemical reactions. It’s possible that “3-Pyrrolidinyl 4-methoxybenzoate hydrochloride” could serve a similar role in facilitating certain synthetic routes .

Mecanismo De Acción

Mode of Action:

- Histamine H1 Receptor Binding : PMBH may bind to histamine H1 receptors. By doing so, it blocks the action of endogenous histamine. This leads to temporary relief from negative symptoms caused by histamine, such as allergic reactions and inflammation .

- Stereochemistry and Substituents : The stereoisomers and spatial orientation of substituents in PMBH can significantly influence its biological profile. Different binding modes to enantioselective proteins may result from these variations .

Action Environment:

Environmental factors play a crucial role in PMBH’s efficacy and stability:

: Triprolidine: Uses, Interactions, Mechanism of Action | DrugBank Online : Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds

Propiedades

IUPAC Name |

pyrrolidin-3-yl 4-methoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-10-4-2-9(3-5-10)12(14)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRRTIJSRDJHDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyrrolidinyl 4-methoxybenzoate hydrochloride | |

CAS RN |

1220021-16-8 | |

| Record name | Benzoic acid, 4-methoxy-, 3-pyrrolidinyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220021-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394694.png)

![3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1394701.png)

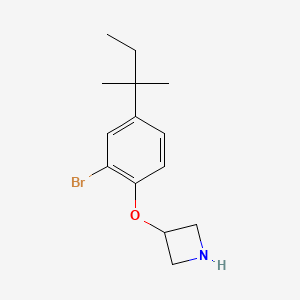

![3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1394702.png)

![3-[2-Nitro-4-(trifluoromethyl)phenoxy]azetidine](/img/structure/B1394704.png)

![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)

![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)

![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)

![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)

![3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394709.png)

![3-{[4-(Tert-butyl)-2-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394713.png)

![3-{[4-(Tert-butyl)benzyl]oxy}azetidine](/img/structure/B1394714.png)